5-(2,4-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
5-(2,4-Dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted with a 2,4-dimethylbenzyl group at the 5-position and a 4-ethoxyphenyl group at the 2-position.
Properties
IUPAC Name |
5-[(2,4-dimethylphenyl)methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-4-28-20-9-7-18(8-10-20)21-14-22-23(27)25(11-12-26(22)24-21)15-19-6-5-16(2)13-17(19)3/h5-14H,4,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBRCVRIAWQKSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(C=C(C=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2,4-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic compound belonging to the pyrazolo[1,5-a]pyrazine family. This class of compounds has garnered attention for their diverse biological activities, including potential applications in medicinal chemistry. Understanding the biological activity of this specific compound can provide insights into its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The compound's IUPAC name is 5-[(2,4-dimethylphenyl)methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one. The molecular formula is , with a molecular weight of 364.45 g/mol. The structure includes a pyrazolo[1,5-a]pyrazine core substituted with both a dimethylbenzyl and an ethoxyphenyl group, which may influence its biological interactions.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets. These may include:
- Enzymes : Potential inhibition or activation of specific enzymes involved in metabolic pathways.
- Receptors : Interaction with G-protein coupled receptors (GPCRs), which play crucial roles in cell signaling.
- Kinases : Modulation of kinase activity could influence cell proliferation and survival pathways.
Antimicrobial Activity
A study on a closely related compound indicated significant antimicrobial properties against various bacterial and fungal strains. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 187 µg/ml | 10.0 |
| Klebsiella pneumoniae | 220 µg/ml | 10.3 |
| Staphylococcus aureus | >1000 µg/ml | 4.4 |
| Aspergillus niger | 1 µg/ml | 28.0 |
This suggests that derivatives of the pyrazolo[1,5-a]pyrazine family may possess potent antimicrobial activity, which could be relevant for the compound .
Anticancer Potential
Pyrazolo[1,5-a]pyrazines have been investigated for their anticancer effects. They may induce apoptosis in cancer cells through the modulation of signaling pathways involving apoptosis regulators such as Bcl-2 and caspases.
Case Studies
While direct case studies specifically on this compound are scarce, analogous compounds have shown promising results in preclinical trials:
- Study on Pyrazolo Compounds : A series of pyrazolo derivatives were tested for their cytotoxicity against various cancer cell lines. Results indicated that certain substitutions significantly enhanced their efficacy compared to non-substituted analogs.
- Neuropeptide Y Receptor Interaction : Some pyrazolo derivatives have been shown to selectively bind to neuropeptide Y receptors, suggesting potential applications in treating disorders related to neuropeptide Y dysregulation .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., -F, -Cl) : Enhance metabolic stability and binding affinity to hydrophobic pockets .
- Alkoxy Groups (e.g., -OCH3, -OCH2CH3) : Increase solubility but may reduce blood-brain barrier penetration .
Physicochemical Properties
Comparative data for selected compounds:
| Property | Target Compound | 5-(2-Fluorobenzyl) Analog | 5-(3,4-Dimethoxyphenethyl) Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 403.45 | 395.37 | 429.89 |
| LogP (Predicted) | ~3.8 | ~3.2 | ~2.5 |
| Hydrogen Bond Acceptors | 4 | 5 | 6 |
The target compound’s higher logP compared to its dimethoxyphenethyl analog suggests greater lipophilicity, which may favor tissue penetration but could limit aqueous solubility.
Pharmacokinetic Considerations
- Metabolic Stability : Fluorinated analogs (e.g., 5-(2-fluorobenzyl)) resist oxidative metabolism better than methyl- or methoxy-substituted derivatives .
- Synthesis Efficiency: Microwave-assisted solvent-free methods achieve higher yields (45–85%) for pyrazolo-pyrazinones compared to traditional reflux (30–50%) .
Q & A
Q. What are the critical steps in synthesizing 5-(2,4-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one?
- Methodological Answer: Synthesis typically involves multi-step reactions:
- Step 1: Formation of pyrazolo[1,5-a]pyrazine intermediates via cyclization of substituted pyrazole precursors .
- Step 2: Coupling of the 2,4-dimethylbenzyl group at the 5-position using alkylation or nucleophilic substitution under inert conditions (e.g., N₂ atmosphere) .
- Step 3: Introduction of the 4-ethoxyphenyl moiety via Suzuki-Miyaura cross-coupling or Ullmann-type reactions .
- Purification: Chromatography (e.g., flash column, HPLC) is critical for isolating intermediates and the final compound (>95% purity) .
- Yield Optimization: Reaction conditions (solvent, temperature, catalysts) must be systematically adjusted to balance efficiency and side-product formation .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and stereochemistry .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolves 3D conformation and crystallinity, particularly for novel derivatives .
- High-Performance Liquid Chromatography (HPLC): Assesses purity and detects trace impurities .
Q. What are the primary biological targets hypothesized for this compound?
- Methodological Answer:
- In Silico Predictions: Molecular docking studies suggest affinity for kinase domains (e.g., VEGFR2, EGFR) due to the pyrazolo-pyrazine core .
- In Vitro Assays: Preliminary screens in cancer cell lines (e.g., A549, MCF-7) indicate apoptosis induction via caspase-3 activation .
- Target Validation: Use competitive binding assays (e.g., SPR, ITC) to confirm interactions with proposed targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer:
- Assay Standardization: Replicate experiments under controlled conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Structural Analog Comparison: Test derivatives with systematic substitutions (e.g., methoxy → ethoxy) to isolate activity-contributing groups .
- Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify trends obscured by outliers .
Q. What strategies optimize the compound’s solubility and stability for in vivo studies?
- Methodological Answer:
- Formulation: Use co-solvents (e.g., PEG-400, cyclodextrins) or nanoemulsions to enhance aqueous solubility .
- pH Stability Profiling: Conduct accelerated stability studies across pH 1–10 to identify degradation pathways (e.g., hydrolysis of the ethoxy group) .
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer:
- Functional Group Substitution: Replace the 4-ethoxyphenyl group with electron-withdrawing/donating groups (e.g., -NO₂, -NH₂) to modulate electronic effects .
- Scaffold Hopping: Compare activity of pyrazolo-pyrazine derivatives with related heterocycles (e.g., pyrazolo-pyrimidines) to identify core-specific interactions .
- Computational SAR: Use QSAR models to predict bioactivity based on descriptors like logP, polar surface area, and H-bond donors .
Q. What experimental approaches validate the compound’s mechanism of action in vivo?
- Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma half-life, tissue distribution, and metabolite formation using LC-MS/MS in rodent models .
- Gene Expression Analysis: Perform RNA-seq or qPCR to identify pathways altered post-treatment (e.g., apoptosis, angiogenesis) .
- Imaging: Utilize fluorescence-labeled analogs for real-time tracking in tumor xenografts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
